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Compound Focus: Fucosterol

CAS No.: 17605-67-3

Cat. No.: S528534

Summary of Fucosterol Toxicity Data

The table below consolidates quantitative toxicity data for fucesterol from various in vitro and in vivo

models, providing a basis for comparison with conventional drugs.

. Comparative
Key Toxicity

Model Tested ST Context Source
System Concentrations/Doses (Conventional Compound
(ICs0lLCso0lOther)
Drugs)
HEK293 0.1 - 2,000 pg/mL ICs0 =279.90 pg/mL Paclitaxel (20 Fucosterol
(Human (24h MTT assay) [1] pHg/mL) used as a (TargetMol
Embryonic cytotoxic positive Chemicals)
Kidney control [1]. [1]
cells)
Zebrafish Not Specified LCso =173.60 pg/mL  Provides aninvivo  Fucosterol
Embryos (Acute toxicity) [1] toxicity benchmark  (TargetMol
in a whole Chemicals)
organism model [1]

1.
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Model
System

Tested
Concentrations/Doses

HelLa
(Human
Cervical

0 - 160 uM

Cancer
cells)

ES2 & OV90
(Human
Ovarian
Cancer
cells)

0 - 100 pM

Various 0-160 uM
Human
Cancer Cell

Lines

Key Toxicity
Findings
(ICs0/LCso0lOther)

ICs0 =40 uM (~16.5
pg/mL) for anti-
proliferation [2]

ICs0=51.4-62.4 uM
(~21.2 - 25.7 pg/mL)
for cell viability [3]

Selective ICso: HelLa
(40uM) vs. A-549

Lung (125uM), SNU-
5 Gastric (125uM) [2]

Detailed Experimental Protocols

For researchers to replicate or assess these studies, here are the methodologies for key experiments cited

above.

Cell Viability and Anti-Proliferation Assays

Comparative
Context
(Conventional
Drugs)

Demonstrates
selective toxicity
towards cancer
cells vs. normal
cells [2].

Highlights potency
against different
cancer cell lines

3],

lllustrates its
selective anti-
proliferative effect,
being more potent
against HelLa cells

2.

Source
Compound

Fucosterol
(Sigma-
Aldrich) [2]

Fucosterol

[3]

Fucosterol
(Sigma-
Aldrich) [2]

¢ Objective: To determine the concentration of fucosterol that inhibits 50% of cell growth (ICso) in
various human cancer cell lines [3] [2].

e Cell Lines: Commonly used models include HelLa (cervical cancer), ES2 and OV90 (ovarian cancer),

A-549 (lung cancer), and SNU-5 (gastric cancer) [3] [2].

¢ Procedure:
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o Seed cells in 96-well plates and allow them to adhere.
o Treat cells with a range of fucosterol concentrations (e.g., 0-100 uM or 0-160 puM) for 24-72
hours [3] [2].
o Add MTT reagent or BrdU to measure metabolic activity or DNA synthesis, respectively [3] [2].
o Quantify the signal (formazan crystals for MTT, dissolved in DMSO) using a plate reader. Cell
viability is expressed as a percentage relative to the untreated control [2].
o Data Analysis: The ICso value is calculated from dose-response curves.

In Vivo Acute Toxicity in Zebrafish

¢ Objective: To evaluate the acute toxicity and lethal dose (LCso) of fucosterol in a live vertebrate
model [1].
e Model: Zebrafish (Danio rerio) embryos.
e Procedure:
o Expose zebrafish embryos to various concentrations of fucosterol.
o Observe and record mortality rates over a defined period.
o The LCso (concentration lethal to 50% of the embryos) is calculated, which was 173.60 pug/mL
in one study [1].

In Silico ADMET and Molecular Docking

e Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile
of fucosterol and its potential interactions with protein targets [1].
e Softwarel/Tools: SwissADME, ProTox-11l, molecular docking with PyRx [1].
e Procedure:
o Ligand Preparation: The 3D chemical structure of fucosterol is obtained from PubChem and
energy-minimized [1].
o Protein Preparation: Target protein structures (e.g., IL-6, IL-13) are obtained from the Protein
Data Bank (PDB). Water molecules and heteroatoms are removed, and polar hydrogens are
added [1].
o Docking Simulation: Fucosterol is docked into the active site of the target protein. The
binding affinity (in kcal/mol) and interacting amino acid residues are analyzed [1].
o ADMET Prediction: Tools like SwissADME are used to predict key properties like
gastrointestinal absorption and blood-brain barrier penetration [1].

Mechanisms of Action and Signaling Pathways
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Fucosterol exerts its bioactivities through multiple pathways. The diagram below integrates key mechanisms

identified in the search results, including anti-cancer and anti-inflammatory effects.

Key Signaling Pathways Modulated by Fucosterol
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Interpretation and Research Gaps

¢ Toxicity Profile: Current evidence suggests fucosterol has a favorable toxicity profile compared
to conventional chemotherapy. It shows selective toxicity against cancer cells and relatively low acute

toxicity in non-cancerous human cells and zebrafish models [4] [1].
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e Key Advantages: Its action on multiple pathways (see diagram) may help overcome drug resistance,
a common limitation of single-target conventional drugs [3]. Its natural origin and anti-inflammatory
properties also present a multi-faceted therapeutic potential [5] [1].

¢ Critical Research Gaps: The existing data has limitations that must be addressed in future studies.

o Lack of Clinical Data: All findings are from preclinical models (in vitro, in vivo, in silico). No
clinical trials on fucosterol's toxicity or efficacy in humans were identified [4].

o Limited Long-Term Toxicity: Studies primarily focus on acute effects (24-72 hours). Chronic
toxicity, genotoxicity, and reproductive toxicity profiles are largely unknown [4].

o Comparative Drug Data: This guide contains robust data on fucosterol but lacks direct, side-
by-side experimental comparisons with the toxicity profiles of conventional drugs like cisplatin
or paclitaxel in the same study systems.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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